2-Nitro-2-(4-octylphenethyl)propane-1,3-diol

Catalog No.
S924326
CAS No.
374077-88-0
M.F
C19H31NO4
M. Wt
337.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitro-2-(4-octylphenethyl)propane-1,3-diol

CAS Number

374077-88-0

Product Name

2-Nitro-2-(4-octylphenethyl)propane-1,3-diol

IUPAC Name

2-nitro-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol

Molecular Formula

C19H31NO4

Molecular Weight

337.46

InChI

InChI=1S/C19H31NO4/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(15-21,16-22)20(23)24/h9-12,21-22H,2-8,13-16H2,1H3

SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)[N+](=O)[O-]

Synonyms

2-Nitrodeamino Fingolimod; 2-Nitro-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol;

2-Nitro-2-(4-octylphenethyl)propane-1,3-diol is a chemical compound characterized by its unique structure, which includes a nitro group and a long-chain octylphenethyl moiety. This compound is often studied for its potential applications in pharmacology and material science. Its molecular formula is C₁₅H₃₁N₃O₃, and it features a nitro group (-NO₂) attached to a propane backbone that contains two hydroxyl groups (-OH).

Fingolimod acts by binding to S1P receptors on lymphocytes, a type of immune cell. This interaction sequesters lymphocytes within lymph nodes, reducing their migration to sites of inflammation, such as the central nervous system in MS [].

2-Nitro-2-(4-octylphenethyl)propane-1,3-diol, also known as fingolimod, is a synthetic sphingosine-1-phosphate (S1P) receptor agonist. S1P receptors are a family of G protein-coupled receptors found on the surface of various cell types. Fingolimod has been the subject of scientific research due to its potential to modulate the immune system [].

Immunomodulatory Effects

Fingolimod acts by mimicking the effects of S1P, a signaling molecule involved in various cellular processes, including cell migration, proliferation, and survival []. By binding to S1P receptors, fingolimod can sequester lymphocytes within lymph nodes, thereby reducing their circulation in the peripheral blood [, ]. This modulation of lymphocyte trafficking is believed to be a key mechanism underlying fingolimod's potential therapeutic effects in autoimmune diseases.

, primarily due to the presence of the nitro and hydroxyl groups. Notable reactions include:

  • Reduction Reactions: The nitro group can be reduced to an amine, yielding 2-amino-2-(4-octylphenethyl)propane-1,3-diol, which is an active pharmaceutical ingredient known as fingolimod .
  • Dehydration: Under acidic or basic conditions, the hydroxyl groups can lead to dehydration reactions, potentially forming alkene derivatives .
  • Nucleophilic Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

2-Nitro-2-(4-octylphenethyl)propane-1,3-diol exhibits significant biological activity, particularly as a precursor to fingolimod. Fingolimod is an immunomodulatory drug used in the treatment of multiple sclerosis. The biological mechanisms include:

  • Sphingosine-1-phosphate Receptor Modulation: Fingolimod acts as a functional antagonist of sphingosine-1-phosphate receptors, leading to the sequestration of lymphocytes in lymph nodes and reduced autoimmune activity .
  • Neuroprotective Effects: Research indicates that fingolimod may have neuroprotective properties, potentially offering benefits in neurodegenerative diseases beyond multiple sclerosis .

Several synthesis methods for 2-nitro-2-(4-octylphenethyl)propane-1,3-diol have been developed:

  • Nitroaldol Reaction: This method involves treating 4-octylphenyl-3-nitropropane with paraformaldehyde under controlled conditions to yield the desired compound .
  • Reduction of Intermediates: Starting from 3-nitro-1-(4-octylphenyl)propanol, reduction reactions can be performed to obtain the final product .
  • Catalytic Hydrogenation: Using palladium on carbon as a catalyst under hydrogen pressure can facilitate the conversion of precursors into 2-nitro-2-(4-octylphenethyl)propane-1,3-diol .

The primary applications of 2-nitro-2-(4-octylphenethyl)propane-1,3-diol include:

  • Pharmaceuticals: As a precursor to fingolimod, it plays a crucial role in treating multiple sclerosis and potentially other autoimmune diseases.
  • Chemical Intermediates: It serves as an intermediate in various organic syntheses due to its reactive functional groups.

Interaction studies involving 2-nitro-2-(4-octylphenethyl)propane-1,3-diol focus on its pharmacodynamics and pharmacokinetics:

  • Drug-Receptor Interactions: Studies have shown that fingolimod interacts with sphingosine-1-phosphate receptors with high affinity, influencing immune cell trafficking and activity .
  • Metabolic Pathways: Research indicates that the metabolism of this compound can lead to various metabolites that may also exhibit biological activity.

Several compounds share structural similarities with 2-nitro-2-(4-octylphenethyl)propane-1,3-diol. Here are some notable examples:

Compound NameStructureUnique Features
FingolimodC₁₅H₃₁N₃O₃Active pharmaceutical ingredient for multiple sclerosis
2-Nitro-2-(4-heptylphenethyl)propane-1,3-diolC₁₄H₃₉N₃O₃Shorter alkyl chain; potential for different biological activity
2-Nitro-2-(4-nonanylphenethyl)propane-1,3-diolC₁₅H₄₁N₃O₃Longer alkyl chain; variations in solubility and biological effects

The uniqueness of 2-nitro-2-(4-octylphenethyl)propane-1,3-diol lies in its specific octyl chain length and its established role as a precursor to an important therapeutic agent. This structural specificity can significantly influence its biological activity and applications compared to similar compounds.

2-Nitro-2-(4-octylphenethyl)propane-1,3-diol represents a significant intermediate compound in the synthesis pathway of fingolimod, a pharmaceutical agent used in multiple sclerosis treatment [1]. This compound has been identified as one of the key impurities (Fingolimod Nitro Impurity) that can form during the manufacturing process of fingolimod hydrochloride [4]. The historical development of fingolimod synthesis methodologies has consistently highlighted the challenges associated with controlling the formation of this nitro intermediate [14].

Early synthetic approaches to fingolimod, developed in the 1990s, frequently encountered issues with the formation of 2-nitro-2-(4-octylphenethyl)propane-1,3-diol as an unwanted byproduct [2]. The initial synthetic routes employed by Adachi and colleagues utilized alkylation of diethyl 2-acetamidomalonate with 1-(2-bromoethyl)-4-octylbenzene, which often resulted in the generation of this nitro impurity during subsequent reduction steps [3]. This historical challenge prompted researchers to develop more selective synthetic pathways that could either minimize the formation of this impurity or effectively remove it from the final product [15].

The recognition of 2-nitro-2-(4-octylphenethyl)propane-1,3-diol as a process-related impurity led to its inclusion in pharmacopeial standards, with regulatory bodies establishing acceptable limits for its presence in fingolimod preparations [4]. This regulatory focus further intensified research efforts aimed at understanding and controlling the formation of this compound during synthesis [14]. The historical progression of fingolimod synthesis methodologies reflects an evolving understanding of the reaction conditions that influence the generation of this nitro intermediate [15].

Key Reaction Pathways: Nitroaldol Condensation and Reductive Amination

The synthesis of 2-nitro-2-(4-octylphenethyl)propane-1,3-diol primarily involves two critical reaction pathways: nitroaldol condensation (Henry reaction) and subsequent transformations including potential reductive amination steps [3] [5].

The nitroaldol condensation represents the cornerstone reaction in forming the carbon framework of this compound [23]. This reaction involves the nucleophilic addition of a nitroalkane to a carbonyl compound, forming a β-hydroxy nitro compound [8]. In the specific case of 2-nitro-2-(4-octylphenethyl)propane-1,3-diol synthesis, the reaction typically proceeds through the following mechanism:

  • Base-catalyzed deprotonation of the nitroalkane (often 2-nitropropane-1,3-diol or a related precursor) to form a nitronate anion [10]
  • Nucleophilic attack of this nitronate on the carbonyl carbon of a 4-octylphenyl-containing aldehyde or ketone [9]
  • Protonation of the resulting alkoxide intermediate to yield the β-hydroxy nitro compound [10]

The mechanism of the nitroaldol condensation in this synthesis is particularly sensitive to reaction conditions, with the stereochemistry and yield being influenced by factors such as solvent polarity, base strength, and temperature [24]. Studies have shown that the reaction proceeds more efficiently in polar aprotic solvents, which can stabilize the charged intermediates formed during the reaction [20].

For the synthesis of 2-nitro-2-(4-octylphenethyl)propane-1,3-diol, a specific approach involves the reaction of 4-octylphenylacetaldehyde derivatives with nitromethane or 2-nitropropane-1,3-diol under basic conditions [3]. This reaction establishes the core carbon skeleton with the nitro functionality at the quaternary carbon center [5].

The reductive amination pathway becomes relevant in the context of converting 2-nitro-2-(4-octylphenethyl)propane-1,3-diol to fingolimod, where the nitro group is reduced to an amine [1]. This transformation typically employs catalytic hydrogenation conditions using catalysts such as palladium on carbon or Raney nickel [3]. The reaction proceeds through the following general steps:

  • Reduction of the nitro group to an amine using hydrogen gas and a suitable catalyst [3]
  • Potential formation of intermediate hydroxylamines or nitroso compounds during the reduction process [11]

Table 1: Key Reaction Parameters for Nitroaldol Condensation in 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol Synthesis

ParameterTypical RangeEffect on Reaction
Temperature0-65°CHigher temperatures accelerate reaction but may reduce selectivity [3]
BaseNaOH, KOH, organic basesStronger bases increase reaction rate but may promote side reactions [13]
SolventTHF, DMF, methanolPolar aprotic solvents generally favor the reaction [3]
Reaction Time2-16 hoursLonger times increase conversion but may lead to side products [3]
CatalystAlCl₃, quaternary ammonium saltsEnhances reaction rate and may influence stereoselectivity [15]

Catalytic Systems and Solvent Selection

The efficiency and selectivity of 2-nitro-2-(4-octylphenethyl)propane-1,3-diol synthesis are significantly influenced by the catalytic systems and solvents employed [16]. Various catalytic approaches have been developed to optimize the nitroaldol condensation and subsequent transformations involved in the synthesis of this compound [20].

Metal-based catalytic systems have shown particular promise in promoting the nitroaldol condensation with enhanced stereoselectivity [20]. Aluminum chloride has been identified as an effective Lewis acid catalyst for this transformation, facilitating the reaction between 3-nitro-1-(4-octylphenyl)propan-1-one and reducing agents such as sodium borohydride [3]. The aluminum catalyst coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thereby promoting nucleophilic attack by the nitronate anion [3].

Cooperative acid-base catalytic systems have also demonstrated efficacy in nitroaldol condensations relevant to the synthesis of 2-nitro-2-(4-octylphenethyl)propane-1,3-diol [20]. These systems typically involve a combination of a weak acid (such as silanol groups on silica supports) and a base (such as an amine), which work synergistically to activate both the nitroalkane and the carbonyl compound [20]. Studies have shown that the spatial arrangement of the acid and base sites in these catalysts can significantly influence reaction rates and selectivity [20].

Quaternary ammonium salts and iodides of alkali metals have been employed as phase-transfer catalysts in the synthesis of related intermediates, facilitating reactions between 2-(4-octylphenyl)ethyl iodide and diethyl acetamidomalonate [15]. These catalysts enhance reaction efficiency by promoting the transfer of reagents between immiscible phases [15].

Solvent selection plays a crucial role in determining the outcome of the reactions involved in 2-nitro-2-(4-octylphenethyl)propane-1,3-diol synthesis [16]. The choice of solvent affects parameters such as reagent solubility, reaction rate, and product selectivity [24]. Polar aprotic solvents such as N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) have been widely employed in the nitroaldol condensation steps, as they can effectively dissolve both organic reagents and inorganic bases while stabilizing charged intermediates [3] [15].

For the reduction steps involving sodium borohydride, THF has been identified as a particularly suitable solvent, providing good solubility for both the reducing agent and the organic substrates [3]. In contrast, protic solvents such as methanol and ethanol are often preferred for catalytic hydrogenation reactions that convert the nitro group to an amine in subsequent transformations [3].

The temperature-solvent relationship is also critical in these reactions [16]. Higher temperatures generally accelerate reaction rates but may compromise selectivity, while certain solvent systems allow for efficient reactions at lower temperatures, potentially enhancing selectivity and minimizing side reactions [24]. For instance, the nitroaldol condensation in THF has been reported to proceed effectively at temperatures ranging from 0°C to 65°C, with the optimal temperature depending on the specific substrates and catalysts employed [3].

Purification Techniques (Chromatography, Recrystallization)

Scalability Challenges and Industrial Production Considerations

The industrial-scale production of 2-nitro-2-(4-octylphenethyl)propane-1,3-diol, whether as a target compound or as a controlled impurity in fingolimod synthesis, presents numerous challenges that must be addressed to ensure efficient and economical manufacturing processes [19]. These challenges span reaction engineering, purification strategies, and quality control considerations [15].

One of the primary scalability challenges involves the nitroaldol condensation reaction, which forms the core of the synthetic pathway [20]. While this reaction proceeds efficiently at laboratory scale, its exothermic nature can create heat management issues when scaled up to industrial proportions [16]. The controlled addition of reagents and efficient heat exchange systems become critical considerations in large-scale operations [16]. Additionally, the base-catalyzed nitroaldol reaction may exhibit different kinetics and selectivity profiles at industrial scale due to changes in mixing efficiency and heat transfer characteristics [20].

The selection of reagents also presents significant scalability considerations [16]. While certain catalysts and bases may perform optimally at laboratory scale, factors such as cost, availability, ease of handling, and environmental impact become increasingly important in industrial settings [16]. For instance, the use of sodium borohydride as a reducing agent in the synthesis pathway may require special handling procedures and waste treatment protocols at industrial scale due to its reactivity with water and potential for hydrogen gas evolution [3].

Purification strategies must be adapted for industrial-scale production [25]. While flash chromatography provides excellent purification at laboratory scale, its direct application to industrial processes is often impractical due to high solvent consumption and limited throughput [25]. Alternative approaches such as continuous chromatography, crystallization-based purification, or combinations of different techniques are typically developed for large-scale production [21]. The design of efficient crystallization processes for 2-nitro-2-(4-octylphenethyl)propane-1,3-diol requires careful optimization of parameters such as cooling rates, seeding strategies, and solvent selection to ensure consistent crystal quality and purity [21].

Quality control and impurity management represent critical aspects of industrial production [18]. The consistent monitoring of reaction progress and product quality becomes more challenging at industrial scale, necessitating the development of robust analytical methods and in-process controls [12]. Specific challenges include the detection and quantification of closely related impurities that may co-elute with 2-nitro-2-(4-octylphenethyl)propane-1,3-diol in chromatographic analyses [18].

Table 3: Industrial Scale-Up Challenges and Potential Solutions

ChallengeImpactPotential Solutions
Heat management in nitroaldol reactionSafety risks, selectivity issuesContinuous flow reactors, controlled reagent addition, efficient cooling systems [16]
Reagent selectionCost, environmental impactAlternative catalysts, recyclable systems, green chemistry approaches [16]
Purification efficiencyThroughput, solvent consumptionContinuous chromatography, optimized crystallization, membrane-based separations [25]
Impurity controlProduct quality, regulatory complianceProcess analytical technology, quality by design approaches, enhanced in-process controls [18]
Waste managementEnvironmental impact, costSolvent recovery systems, catalytic destruction of waste streams, green chemistry principles [16]

The economic considerations of industrial production also extend to process efficiency metrics such as overall yield, cycle time, and resource utilization [19]. The development of continuous or semi-continuous processes, as opposed to traditional batch operations, has been explored as a means to enhance productivity and reduce manufacturing costs for compounds like 2-nitro-2-(4-octylphenethyl)propane-1,3-diol [16]. These continuous approaches offer advantages such as improved heat transfer, more consistent product quality, and reduced equipment footprint, but they also introduce challenges related to process control and flexibility [16].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

4.9

Appearance

White Solid

Dates

Modify: 2023-08-15

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